3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide is a chemical compound with a complex structure that includes a benzothiophene core, a chloro group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiourea can yield benzothiophene derivatives, which can then be further functionalized to introduce the chloro and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various diseases, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-methoxyphenyl)propanamide
- 3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide
Uniqueness
What sets 3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide apart from similar compounds is its unique combination of functional groups and the benzothiophene core. This structure imparts specific chemical properties and biological activities that may not be present in other related compounds.
Properties
Molecular Formula |
C16H12ClNO2S |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNO2S/c1-20-12-8-4-3-7-11(12)18-16(19)15-14(17)10-6-2-5-9-13(10)21-15/h2-9H,1H3,(H,18,19) |
InChI Key |
BPIGPCJKLGWVEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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